An In-depth Technical Guide to 3-(1H-Pyrazol-4-YL)propan-1-OL Hydrochloride: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to 3-(1H-Pyrazol-4-YL)propan-1-OL Hydrochloride: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride, a molecule of interest for its potential applications in drug discovery and development. By functionalizing the pyrazole ring with a propanol side chain, unique physicochemical properties and biological interactions can be achieved. The hydrochloride salt form is often utilized to enhance solubility and stability, crucial parameters for drug candidates.[3] This document will delve into the chemical structure, physical properties, and a plausible synthetic route for this compound, offering valuable insights for researchers in the field.
Chemical Identity and Structure
Chemical Name: 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride
Free Base: 3-(1H-Pyrazol-4-yl)propan-1-ol[4]
CAS Number (Free Base): 60951-21-5[4]
Molecular Formula (Free Base): C₆H₁₀N₂O[4]
Molecular Formula (Hydrochloride): C₆H₁₁ClN₂O
The molecular structure consists of a five-membered aromatic pyrazole ring substituted at the C4 position with a three-carbon chain terminating in a primary alcohol. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.
Caption: Proposed Synthetic Workflow
Experimental Protocol:
Step 1: Synthesis of 3-(1H-Pyrazol-4-yl)prop-2-yn-1-ol
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To a solution of 4-iodo-1H-pyrazole (1 equivalent) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.04-0.1 equivalents).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Add propargyl alcohol (1.2-1.5 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol.
Step 2: Synthesis of 3-(1H-Pyrazol-4-yl)propan-1-ol (Free Base)
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Dissolve the 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-pyrazol-4-yl)propan-1-ol. This product may be used in the next step without further purification if deemed sufficiently pure.
Step 3: Synthesis of 3-(1H-Pyrazol-4-YL)propan-1-OL Hydrochloride
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Dissolve the crude 3-(1H-pyrazol-4-yl)propan-1-ol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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A precipitate should form upon addition of the HCl solution.
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Continue stirring in the ice bath for 30-60 minutes.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with a small amount of cold anhydrous diethyl ether.
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Dry the product under vacuum to yield 3-(1H-pyrazol-4-YL)propan-1-OL hydrochloride as a solid.
Self-Validation and Causality: The choice of the Sonogashira coupling in Step 1 is due to its high efficiency and functional group tolerance for coupling terminal alkynes with aryl halides. The subsequent hydrogenation in Step 2 is a standard and reliable method for the reduction of alkynes to alkanes. The final salt formation with HCl is a straightforward and common procedure to convert a basic compound into its more stable and water-soluble hydrochloride salt. Each step includes a purification method to ensure the integrity of the intermediate and final product.
Applications in Drug Discovery and Development
The pyrazole moiety is a cornerstone in the design of a multitude of therapeutic agents. [5]Its derivatives have been investigated for a wide array of pharmacological activities, including but not limited to:
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Anticancer Agents: Many pyrazole-containing compounds have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in tumor growth and proliferation. [2][6]* Anti-inflammatory Drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). [7]* Neuroprotective Agents: Recent studies have explored pyrazole derivatives for their potential in treating neurodegenerative diseases. [8] The introduction of a propanol side chain to the pyrazole core in 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride offers several potential advantages for drug design:
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Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets.
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Improved Physicochemical Properties: The propanol chain can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile.
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Vector for Further Functionalization: The primary alcohol provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Specific toxicity data for 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride is not available. However, based on the safety data for related pyrazole derivatives and general laboratory chemicals, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation, Contact, and Ingestion: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride is a promising building block for the development of novel therapeutic agents. Its structure combines the pharmacologically significant pyrazole core with a versatile propanol side chain, offering opportunities for targeted drug design. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential applications. While further experimental validation of its properties and biological activity is required, this document serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. evitachem.com [evitachem.com]
- 4. nextsds.com [nextsds.com]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol DiscoveryCPR 1007516-30-4 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
